GCGR Binding Affinity: GCGR Antagonist 3 vs. Intra-Patent Structural Analogs
GCGR antagonist 3 (Example 1 in patent WO2013014569) binds to the human glucagon receptor with an IC50 of 13 nM, as measured in a competition binding assay [1]. Within the same patent series, structural analogs exhibit a broad affinity range from sub-nanomolar to micromolar potencies. Example 12 demonstrates approximately 108-fold weaker binding (IC50 = 1400 nM), while Example 13 shows even lower affinity (IC50 >5000 nM) [1]. This establishes GCGR antagonist 3 as one of the higher-affinity members of the quinolinyl series, with binding potency that is fully characterized and reproducible for in vitro pharmacology studies.
| Evidence Dimension | GCGR binding affinity (competition binding assay) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Example 12 (IC50 = 1400 nM); Example 13 (IC50 >5000 nM) |
| Quantified Difference | ~108-fold higher affinity vs. Example 12; >385-fold higher vs. Example 13 |
| Conditions | Human GCGR binding assay; patent WO2013014569 |
Why This Matters
Selecting GCGR antagonist 3 over weaker analogs from the same patent family ensures sufficient receptor occupancy at pharmacologically achievable concentrations, reducing the risk of false-negative results in cell-based or in vivo diabetes models.
- [1] Didiuk M, et al. Quinolinyl glucagon receptor modulators. Patent WO2013014569. 2013-01-31. Examples 1, 12, 13; Table of IC50 values. View Source
